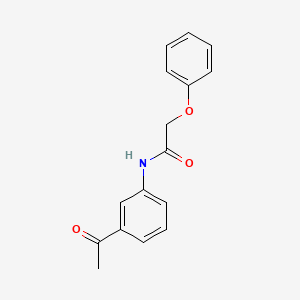

N-(3-acetylphenyl)-2-phenoxyacetamide

Description

Contextualization of Acetamide (B32628) and Phenoxyacetamide Scaffolds in Medicinal Chemistry.

Similarly, the phenoxyacetamide scaffold is a significant pharmacophore in drug discovery. Phenoxyacetic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jetir.orgresearchgate.net The versatility of the phenoxy group allows for various substitutions, which can modulate the biological activity of the resulting compounds. jetir.orgresearchgate.net For instance, the introduction of halogen-containing phenoxy derivatives has been shown to enhance anti-inflammatory functions. jetir.org

Overview of N-(3-acetylphenyl)-2-phenoxyacetamide within the Landscape of Biologically Active Small Molecules.

This compound integrates the structural features of both acetamide and phenoxyacetamide scaffolds. This combination results in a molecule with potential for diverse biological interactions. While specific, extensive research on this compound itself is not widely published in top-tier journals, its constituent parts suggest its relevance. The N-phenylacetamide moiety is a common feature in many biologically active compounds. The acetylphenyl group, in particular, can be a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. nih.gov

Small molecules containing phenoxyacetamide have been investigated for a variety of therapeutic targets. For example, certain phenoxyacetamide derivatives have been identified as potential inhibitors of the enzyme DOT1L, a target in acute leukemias. researchgate.net Others have been explored as agonists for the free fatty acid receptor 1 (FFAR1), a target for the treatment of type 2 diabetes. nih.gov The presence of the acetyl group on the phenyl ring of this compound offers a reactive site for further chemical modification, allowing for the synthesis of a library of related compounds for biological screening.

Historical Development and Emerging Trends in Phenoxyacetamide Derivative Research.

Research into phenoxyacetic acid derivatives has a long history, with initial interest stemming from their use as herbicides. jetir.org Over time, the focus has shifted towards their potential therapeutic applications. Early studies explored their anti-inflammatory and analgesic properties. researchgate.net More recently, research has expanded to investigate their efficacy as anticancer, antimicrobial, and antiviral agents. jetir.org

A significant trend in phenoxyacetamide research is the use of computational methods, such as molecular docking and molecular dynamics simulations, to identify and optimize new derivatives as inhibitors of specific biological targets. researchgate.net This in-silico approach allows for the rational design of molecules with improved binding affinity and selectivity, accelerating the drug discovery process. Another emerging trend is the incorporation of phenoxyacetamide scaffolds into more complex molecular architectures, including heterocyclic systems, to explore novel chemical space and identify compounds with unique biological activities. jetir.org The synthesis of N-phenyl-2-phenoxyacetamides derived from natural products like carvacrol (B1668589) is also an area of active investigation, with some derivatives showing promising antileishmanial activity. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-20-15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUHFJKYBCCWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 Phenoxyacetamide and Its Analogs

Established Synthetic Pathways for the Phenoxyacetamide Core Structure

The construction of the N-(3-acetylphenyl)-2-phenoxyacetamide scaffold relies on two key bond-forming reactions: the creation of the amide bond and the formation of the ether linkage. These transformations can be performed in a stepwise manner, typically involving the initial synthesis of a phenoxyacetic acid precursor followed by its coupling with an appropriate aniline derivative.

The crucial step in the synthesis of the title compound is the formation of the amide bond between the carboxylic acid of phenoxyacetic acid and the amine group of 3-aminoacetophenone. Several reliable methods are available for this transformation.

One of the most direct methods involves the conversion of the carboxylic acid to a more reactive acyl halide, typically phenoxyacetyl chloride. This intermediate readily reacts with 3-aminoacetophenone, often under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride byproduct. fishersci.co.uk This method is generally high-yielding and straightforward.

Alternatively, direct coupling of the carboxylic acid and the amine is widely employed using various coupling agents that activate the carboxyl group. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. fishersci.co.uk Other classes of coupling agents, such as uronium salts like HATU and HBTU, are also highly effective for amide bond formation. Enzymatic strategies, utilizing enzymes like lipases or proteases, represent a greener alternative for amide bond synthesis, proceeding under mild conditions. nih.gov

Table 1: Comparison of Common Amide Bond Formation Strategies

| Method | Activating Agent | Typical Reagents | Key Features |

|---|---|---|---|

| Acyl Halide Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Phenoxyacetic acid, SOCl₂, 3-aminoacetophenone, Base (e.g., Pyridine, Triethylamine) | High reactivity; requires conversion of acid to acyl chloride first. |

| Carbodiimide Coupling | Carbodiimides | Phenoxyacetic acid, 3-aminoacetophenone, EDC or DCC, often with HOBt | Mild conditions; high yields; common in peptide synthesis. fishersci.co.uk |

| Uronium Salt Coupling | Uronium/Phosphonium Salts | Phenoxyacetic acid, 3-aminoacetophenone, HATU or PyBOP, Base (e.g., DIPEA) | Fast reaction times; high yields; low racemization. nih.gov |

The phenoxyacetic acid moiety, a key precursor for the synthesis, is typically constructed via the Williamson ether synthesis. masterorganicchemistry.com This classic SN2 reaction involves the deprotonation of a phenol with a suitable base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to form a nucleophilic phenoxide ion. nih.gov This phenoxide then displaces a halide from an α-haloacetic acid ester, such as ethyl chloroacetate or ethyl bromoacetate. nih.gov The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the desired phenoxyacetic acid. The reaction is versatile and allows for the synthesis of a wide array of substituted phenoxyacetic acids by starting with appropriately substituted phenols. masterorganicchemistry.com Another method involves the alkoxymercuration of an alkene followed by demercuration, which allows for the Markovnikov addition of an alcohol across the double bond to form an ether. libretexts.orgmasterorganicchemistry.com

Table 2: Typical Reagents for Williamson Ether Synthesis of Phenoxyacetic Acid Precursors

| Reactant 1 | Reactant 2 | Base | Solvent |

|---|---|---|---|

| Phenol | Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) nih.gov |

| Substituted Phenol | Ethyl chloroacetate | Sodium Hydroxide (NaOH) | Water/Ethanol |

Rational Design and Synthesis of this compound Analogs for Academic Inquiry

The modular synthesis of this compound allows for the rational design and creation of analogs to investigate how structural changes impact its properties. Modifications can be systematically introduced at three key positions: the acetylphenyl moiety, the phenoxy ring, and the acetamide (B32628) linker.

The N-(3-acetylphenyl) portion of the molecule can be altered to probe the effects of substituent position and electronics. The synthesis of such analogs typically starts with a modified aminophenone.

Positional Isomers : Instead of 3-aminoacetophenone, 2-aminoacetophenone or 4-aminoacetophenone can be used as starting materials to synthesize the corresponding ortho- and para-isomers.

Acetyl Group Modification : The acetyl group can be replaced by other functionalities. For instance, analogs bearing other acyl groups can be prepared from the corresponding amino-acylphenones. The acetyl group can also be chemically transformed, for example, reduced to an alcohol or converted into other derivatives. nih.gov

Ring Substitution : Additional substituents, such as halogens, alkyl, or alkoxy groups, can be introduced onto the phenyl ring of the aminophenone. This is achieved by starting the synthetic sequence with an appropriately substituted aniline derivative.

The phenoxy ring is a common site for modification, allowing for the exploration of steric and electronic effects. The synthesis of these analogs begins with a substituted phenol, which is then converted into the corresponding substituted phenoxyacetic acid via the Williamson ether synthesis. nih.gov A wide variety of commercially available substituted phenols makes this a facile approach to generating a diverse library of compounds. For example, phenols bearing chloro, fluoro, methyl, or methoxy (B1213986) groups at various positions (ortho, meta, para) can be used to synthesize the corresponding N-(3-acetylphenyl)-2-(substituted-phenoxy)acetamides. nih.govnih.gov

The acetamide linker itself can be structurally diversified. This includes altering its length, rigidity, and the nature of the heteroatoms.

Chain Length : The linker can be lengthened by using reagents like 3-chloropropionyl chloride instead of chloroacetyl chloride in the initial steps, leading to N-(3-acetylphenyl)-3-phenoxypropanamide analogs.

Heteroatom Replacement : The ether oxygen can be replaced with other heteroatoms. For example, reacting a thiophenol with an α-haloacetamide can produce a thioether linkage (-S-CH₂-CO-). nih.gov Subsequent oxidation of the thioether can yield sulfoxide or sulfone analogs, further diversifying the linker's properties. nih.gov

Backbone Modification : Introducing substituents on the methylene (B1212753) bridge of the acetamide linker (the α-carbon) can also create new analogs. This can be achieved by starting with a substituted α-haloacid, such as 2-bromopropionic acid, in the ether formation step. nih.gov

Advanced Synthetic Techniques and Methodological Innovations pertinent to Phenoxyacetamide Chemistry

The synthesis of this compound and its analogs has evolved beyond classical methods, embracing advanced techniques that offer significant advantages in terms of efficiency, yield, and environmental impact. Methodological innovations, including microwave-assisted synthesis, ultrasound irradiation, and flow chemistry, have emerged as powerful tools in phenoxyacetamide chemistry, enabling more rapid and controlled reaction pathways.

Microwave-assisted organic synthesis (MAOS) has garnered considerable attention for its ability to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. rasayanjournal.co.innih.gov This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to faster reaction rates. nih.gov In the context of phenoxyacetamide synthesis, microwave irradiation can be effectively applied to both the formation of the ether linkage and the subsequent amidation step. For instance, the synthesis of N-aryl acetamides has been shown to be significantly accelerated under microwave conditions. researchgate.net While conventional heating methods for similar reactions might require several hours of reflux, microwave-assisted procedures can often be completed in a fraction of that time, with comparable or even higher yields. asianpubs.org The efficiency of MAOS is often enhanced when combined with solvent-free conditions or the use of solid supports, further contributing to the principles of green chemistry. rasayanjournal.co.in

Ultrasound-assisted synthesis is another innovative technique that utilizes acoustic cavitation to accelerate chemical reactions. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov This methodology has been successfully employed in the synthesis of various acetamide derivatives, offering a green and efficient alternative to conventional methods. nih.govunito.it The use of ultrasound can lead to higher yields and shorter reaction times, making it an attractive option for the synthesis of phenoxyacetamide analogs. nih.govnih.gov

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering precise control over reaction parameters such as temperature, pressure, and reaction time. europa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for safer handling of hazardous intermediates and exothermic reactions. europa.eu This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients and their intermediates. The formation of amide bonds, a key step in the synthesis of this compound, has been extensively studied in flow chemistry, demonstrating high efficiency and scalability. uc.pt The precise control afforded by flow reactors can lead to improved yields and purity of the final product.

Catalytic innovations have also played a crucial role in advancing phenoxyacetamide synthesis. The development of novel catalysts and ligands has enabled more efficient and selective bond formations. For example, advancements in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided powerful methods for the formation of the N-aryl bond in phenoxyacetamide derivatives under milder conditions than traditional methods.

The table below summarizes a comparative overview of these advanced synthetic techniques as they apply to the synthesis of related acetamide structures, highlighting the typical reaction conditions and outcomes.

| Synthetic Technique | Typical Substrates | Reaction Conditions | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Aryl amines and acetylating agents | Microwave irradiation, often solvent-free or in high-boiling solvents | Minutes | Often >90% | Rapid reaction rates, higher yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Aryl hydrazides and CS₂ | Ultrasonic irradiation, mild temperatures | 30-90 minutes | Good to excellent | Reduced reaction times, improved yields, environmentally friendly |

| Flow Chemistry | Reagents for amide bond formation | Continuous flow reactor, precise temperature and pressure control | Continuous processing | High and consistent | Enhanced safety, scalability, improved process control |

Detailed research findings have demonstrated the superiority of these advanced methods over conventional heating. For example, in the synthesis of various heterocyclic compounds incorporating acetamide moieties, microwave irradiation consistently leads to significantly shorter reaction times and higher yields compared to traditional refluxing. nih.gov Similarly, ultrasound-assisted methods have been shown to be more efficient in terms of both yield and reaction time for the synthesis of triazole-coupled acetamide derivatives. nih.gov

The following table presents specific research findings on the synthesis of N-aryl acetamide derivatives, which are structurally related to the target compound, using advanced techniques.

| Derivative | Technique | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| N-Aryl-1,2,3,4-tetrahydroisoquinolines | Microwave-Assisted | Pd catalyst | - | - | 5-30 min | Good |

| 2-Aryl benzimidazoles | Microwave-Assisted | Polyphosphoric acid | - | - | 0.40-1.00 min | 90-98% |

| N-substituted 1,2,4-triazole-3-acetamide derivatives | Ultrasound-Assisted | - | - | 45-55°C | 39-80 min | 65-80% |

| Quinolines | Microwave-Assisted | p-sulfonic acid calix nih.govarene | Neat | 200°C | 20-25 min | 40-68% |

Biological Activity and Molecular Target Identification of N 3 Acetylphenyl 2 Phenoxyacetamide Derivatives

Evaluation of Enzyme Inhibition Profiles

The phenoxyacetamide moiety is a privileged structure in medicinal chemistry, known to interact with various enzymatic targets. Research has focused on modifying this core to achieve potency and selectivity against several key enzymes implicated in human diseases.

Investigation of Protein Tyrosine Phosphatase (PTPσ) Inhibition by N-(3-acetylphenyl)-containing compounds

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is linked to numerous diseases, including cancer and metabolic disorders. nih.gov Consequently, PTPs are considered important therapeutic targets. nih.govbiorxiv.org While the broader class of phenoxyacetamide derivatives has been explored for various enzyme targets, specific data on the direct inhibition of Protein Tyrosine Phosphatase sigma (PTPσ) by N-(3-acetylphenyl)-2-phenoxyacetamide itself is not extensively documented in current literature. However, the general interest in small molecule PTP inhibitors suggests that scaffolds like phenoxyacetamide could be valuable starting points for the design of novel PTPσ inhibitors. scbt.comnih.gov Further research is required to specifically evaluate the this compound core for PTPσ inhibitory activity and establish a structure-activity relationship.

Exploration of Other Enzyme Targets for Phenoxyacetamide Derivatives

Derivatives of the phenoxyacetamide scaffold have demonstrated inhibitory activity against a diverse array of enzymes. These findings highlight the chemical tractability of the scaffold and its potential for developing targeted inhibitors.

Histone Methyltransferase (DOT1L): In the search for novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in mixed lineage leukemia, virtual screening identified phenoxyacetamide derivatives as promising candidates. One such hit demonstrated a favorable binding free energy, suggesting a high affinity for the enzyme and marking it as a strong lead for further optimization.

BCR-ABL1 Kinase: A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of BCR-ABL1 kinase, a key driver in chronic myeloid leukemia. The most potent compound from this series, 10m , exhibited an IC₅₀ value of 0.98 μM against K562 leukemia cells and demonstrated a synergistic anti-proliferative effect when combined with the allosteric inhibitor asciminib. mdpi.com

Poly (ADP-ribose) polymerase-1 (PARP-1): Newly synthesized phenoxyacetamide derivatives have been evaluated for their cytotoxic effects against liver cancer (HepG2) cells. One compound, in particular, showed potent activity with an IC₅₀ of 1.43 μM and was found to induce apoptosis through the inhibition of PARP-1.

Factor VIIa: In the quest for new anticoagulant agents, a series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, which share structural similarities with the phenoxyacetamide core, were designed and synthesized as Factor VIIa inhibitors. Several of these compounds demonstrated significant in vitro anticoagulant activity.

Cyclooxygenase (COX) and Lipoxygenase (LOX): A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for anticancer and anti-inflammatory activities. The findings suggest that their efficacy may be associated with the suppression of COX and LOX pathways.

| Derivative Class | Enzyme Target | Biological Activity | Key Findings |

| Phenoxyacetamide Hits | DOT1L | Histone Methyltransferase Inhibition | Identified via virtual screening as a promising lead scaffold. |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides | BCR-ABL1 Kinase | Anti-leukemia | Compound 10m showed an IC₅₀ of 0.98 μM against K562 cells. mdpi.com |

| Semi-synthetic phenoxyacetamides | PARP-1 | Cytotoxic / Apoptotic | A lead compound demonstrated an IC₅₀ of 1.43 μM against HepG2 cells. |

| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa | Anticoagulant | Several derivatives showed good inhibitory activity in vitro. |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides | COX/LOX | Anti-inflammatory | Activity associated with suppression of COX/LOX pathways. |

Characterization of Receptor Modulatory Activities

G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) are the largest families of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. nih.govnih.govresearchgate.netfrontiersin.org The N-(acetylphenyl)-2-phenoxyacetamide scaffold has been particularly fruitful in the development of potent modulators of adenosine (B11128) receptors, a family of GPCRs.

Adenosine Receptor Antagonism, particularly A2B subtypes, by related N-(acetylphenyl)-2-[4-(purin-8-yl)phenoxy]acetamides

The A₂B adenosine receptor is a GPCR subtype that has gained attention as a therapeutic target for a range of conditions, including diabetes, inflammation, and cancer. A significant breakthrough in this area was the development of N-(acetylphenyl)-2-[4-(purin-8-yl)phenoxy]acetamide derivatives as potent and selective A₂B antagonists. unife.it

One of the most well-characterized compounds in this class is MRS1706 , chemically named N-(4-acetylphenyl)-2-(4-[2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl]phenoxy)acetamide. unife.it This compound is a close structural analog of this compound, featuring a dipropylxanthine moiety attached to the phenoxy ring. This purine (B94841) group is crucial for high-affinity binding to the adenosine receptor. MRS1706 and related compounds have been instrumental as pharmacological tools to study the physiological and pathological roles of the A₂B receptor. The development of these antagonists has demonstrated that the N-(acetylphenyl)-phenoxyacetamide backbone is a suitable scaffold for targeting adenosine receptors.

| Compound Name | Receptor Target | Activity | Chemical Name |

| MRS1706 | Adenosine A₂B | Antagonist | N-(4-acetylphenyl)-2-(4-[2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl]phenoxy)acetamide unife.it |

Assessment of Interactions with Other G-protein Coupled Receptors or Ligand-Gated Ion Channels

GPCRs and LGICs represent two of the largest and most diverse superfamilies of receptor proteins, mediating a vast array of physiological responses. nih.govnih.gov While the phenoxyacetamide scaffold has been extensively optimized for adenosine receptor antagonism, its interaction with other GPCRs or with LGICs is not as well-defined. LGICs, which include receptors for neurotransmitters like acetylcholine, GABA, and serotonin, are critical for fast synaptic transmission. nih.gov To date, specific studies detailing the activity of this compound or its close derivatives on other GPCR families or on any LGIC subtypes are not prominent in the scientific literature. This remains an area open for future investigation to fully understand the selectivity profile and potential off-target effects of this chemical class.

Cellular and Molecular Mechanisms of Action in Academic Models

The therapeutic potential of this compound derivatives is underpinned by their ability to modulate specific cellular signaling pathways. In academic research models, these compounds have been shown to elicit distinct molecular and cellular responses.

In the context of cancer, phenoxyacetamide derivatives have been observed to inhibit critical cell signaling pathways. For instance, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were shown to inhibit the phosphorylation of key downstream signaling molecules in the BCR-ABL pathway, such as STAT5 and CRKL, in leukemia cells. mdpi.com This inhibition of BCR-ABL-dependent signaling leads to anti-proliferative effects. mdpi.com Other studies have shown that certain phenoxyacetamide derivatives can induce apoptosis in liver cancer cells, a process linked to the inhibition of PARP-1, an enzyme crucial for DNA repair.

The mechanism for adenosine A₂B receptor antagonists involves blocking the receptor on the cell surface, thereby preventing the binding of endogenous adenosine. In various disease models, this blockade can inhibit adenosine-induced tumor cell proliferation, angiogenesis, and metastasis.

Furthermore, the anti-inflammatory effects observed with some phenoxyacetamide derivatives are attributed to their ability to suppress the COX and LOX enzymatic pathways, which are responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. These findings from diverse academic models illustrate the multifaceted mechanisms through which this class of compounds can exert its biological effects.

Elucidation of Intracellular Signaling Pathway Modulation

While direct studies on the intracellular signaling pathway modulation of this compound are not extensively available in the current body of scientific literature, research on closely related phenoxyacetamide derivatives provides significant insights into their potential mechanisms of action. These studies suggest that compounds within this class can influence a variety of signaling cascades, primarily implicated in cancer and inflammation.

One of the key mechanisms identified for certain phenoxyacetamide derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies, ultimately triggering apoptosis. A molecular docking study has shown that a novel phenoxyacetamide derivative fits effectively into the binding site of the PARP-1 protein, indicating a stable and interactive binding mode that could underpin its anticancer activity. nih.gov

Furthermore, investigations into the anti-inflammatory properties of phenoxyacetamide derivatives have pointed towards the modulation of the cyclooxygenase (COX) pathway. nih.gov Specifically, some derivatives have been identified as potential dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers, and its inhibition is a key target for anti-inflammatory and anticancer therapies. nih.gov The suppression of the COX/LOX pathways by these derivatives suggests a mechanism for their observed anti-inflammatory and potential antineoplastic effects. nih.gov

In the context of cancer, other signaling pathways are also implicated. For instance, the anticancer effects of some derivatives have been linked to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.com This modulation of key regulators of apoptosis suggests that these compounds can shift the cellular balance towards programmed cell death in cancer cells. mdpi.com Additionally, some phenoxyacetamide derivatives have been shown to inhibit the activity of metalloproteinase-2 (MMP-2) and MMP-9, enzymes that play a critical role in cancer cell migration and invasion. mdpi.com

While these findings are promising, it is important to note that they are based on studies of various phenoxyacetamide derivatives. Therefore, the specific intracellular signaling pathways modulated by this compound may differ, and dedicated research is required to elucidate its precise molecular mechanisms.

Analysis of Cellular Phenotype Alterations in Vitro

In vitro studies on phenoxyacetamide derivatives have revealed their capacity to induce significant alterations in cellular phenotypes, particularly in cancer cell lines. These changes are a direct consequence of the modulation of intracellular signaling pathways, leading to observable effects on cell viability, proliferation, and morphology.

A prominent phenotypic alteration induced by certain phenoxyacetamide derivatives is the induction of apoptosis, or programmed cell death. nih.gov In studies involving human liver cancer (HepG2) and breast cancer (MCF-7) cell lines, treatment with novel phenoxyacetamide compounds led to a significant increase in apoptotic cell death. nih.gov This was confirmed through assays that measure markers of apoptosis, indicating that these compounds can effectively trigger the cellular machinery for self-destruction in cancer cells. nih.gov

Another critical cellular phenotype alteration observed is cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Certain phenoxyacetamide derivatives have been shown to cause an arrest in the G1/S phases of the cell cycle in HepG2 cells. nih.gov This blockage prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov

The cytotoxic effects of these derivatives have been quantified using metrics such as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For example, one novel phenoxyacetamide derivative demonstrated a potent cytotoxic effect against the HepG2 cell line with an IC50 value of 1.43 µM, which was significantly lower than that of the standard chemotherapeutic drug 5-Fluorouracil in the same study. nih.gov

It is important to emphasize that these observations are based on studies of various phenoxyacetamide derivatives, and the specific effects of this compound on cellular phenotypes in vitro have not been specifically documented. Future research should focus on characterizing the precise cellular alterations induced by this particular compound to better understand its biological activity.

Broad-Spectrum Biological Activity Screening in Academic Research (e.g., anti-inflammatory, antimicrobial, anticancer properties for phenoxyacetamide derivatives)

Academic research has demonstrated that the phenoxyacetamide scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties:

Several studies have highlighted the anti-inflammatory potential of phenoxyacetamide derivatives. nih.gov The primary mechanism underlying this activity appears to be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govmdpi.com By selectively targeting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com Research has shown that certain 2-(substituted phenoxy) acetamide derivatives exhibit significant anti-inflammatory effects. nih.govresearchgate.net For instance, compounds with halogen substitutions on the aromatic ring have been found to favor anti-inflammatory activity. nih.govresearchgate.net

Antimicrobial Properties:

The antimicrobial activity of phenoxyacetamide derivatives has also been explored, with some compounds showing efficacy against a range of microbial pathogens. nih.govresearchgate.netnih.gov However, the activity can be highly dependent on the specific substitutions on the phenoxyacetamide core. For example, a study on new N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial and antifungal activities at the tested concentrations. nih.gov In contrast, other studies have reported that certain N-phenylacetamide derivatives containing thiazole (B1198619) moieties exhibit promising antibacterial activity against plant pathogenic bacteria. nih.gov This highlights the importance of structural modifications in determining the antimicrobial spectrum and potency of these compounds.

Anticancer Properties:

The anticancer potential of phenoxyacetamide derivatives is an area of active investigation. nih.govnih.gov Research has shown that these compounds can exert cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), and liver cancer (HepG2). nih.govnih.gov The mechanisms of action are often multifactorial, including the induction of apoptosis and cell cycle arrest, as previously discussed. nih.gov For example, a novel phenoxyacetamide derivative was found to be a potent apoptotic inducer against HepG2 cells through the inhibition of PARP-1. nih.gov Furthermore, some derivatives have demonstrated selectivity towards cancer cells over normal cells, which is a desirable characteristic for potential anticancer agents. nih.gov As with other biological activities, the anticancer efficacy of phenoxyacetamide derivatives is influenced by their chemical structure, with certain substitutions enhancing their potency. nih.govresearchgate.net

The following table provides a summary of the biological activities of selected phenoxyacetamide derivatives based on available research data.

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Anti-inflammatory, Anticancer | Potential COX-2/LOX inhibition | nih.govresearchgate.net |

| Novel semi-synthetic phenoxyacetamide derivatives | Anticancer | PARP-1 inhibition, Induction of apoptosis, Cell cycle arrest | nih.gov |

| N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides | Antimicrobial (Inactive) | Not applicable | nih.gov |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial | Disruption of bacterial cell membrane | nih.gov |

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 Phenoxyacetamide Analogs

Comprehensive Analysis of Structural Modifications on Biological Efficacy

Systematic structural modifications of the N-(3-acetylphenyl)-2-phenoxyacetamide scaffold have provided valuable insights into the determinants of its biological activity. The core structure consists of three key components: the N-acetylphenyl ring, the phenoxy moiety, and the acetamide (B32628) linker. Alterations to any of these parts can significantly impact the compound's interaction with its biological target.

The following table presents a selection of N-phenyl-2-phenoxyacetamide analogs and their corresponding biological activities, illustrating the impact of various structural modifications.

| Compound ID | N-Phenyl Ring Substitution | Phenoxy Ring Substitution | Biological Activity (IC₅₀, µM) |

| 1 | 3-acetyl | Unsubstituted | Data not available |

| 2 | 4-methoxy | Unsubstituted | 0.094 (MAO-A) |

| 3 | Unsubstituted | 4-chloro | 96 (MAO-A) |

| 4 | Unsubstituted | 4-nitro | 37 (MAO-A) |

| 5 | 2-chloro | Unsubstituted | 0.068 (MAO-A) |

| 6 | 3-chloro | Unsubstituted | 0.168 (MAO-A) |

| 7 | 4-chloro | Unsubstituted | 147 (MAO-A) |

This table is generated based on data from related phenoxyacetamide analogs to illustrate SAR principles. The activity of the parent compound this compound is not publicly available in this specific context.

Identification of Key Pharmacophoric Features within the this compound Scaffold

Influence of the Acetyl Group's Position and Substitutions on Activity

Substitution of the acetyl group with other functionalities, such as methoxy (B1213986), chloro, or nitro groups, has been shown to have a profound effect on the biological activity of N-phenyl-2-phenoxyacetamide analogs. For example, a methoxy group at the 4-position of the N-phenyl ring resulted in potent MAO-A inhibition. researchgate.net

Impact of Variations in the Phenoxy Moiety on Target Interaction

Modifications to the phenoxy moiety have been extensively studied to understand their impact on target interaction. The electronic nature and position of substituents on this ring can fine-tune the binding affinity and selectivity of the compounds. For instance, the introduction of electron-withdrawing groups like chloro and nitro at the para-position of the phenoxy ring has been shown to modulate MAO-A inhibitory activity. researchgate.net The phenoxy ring is believed to engage in hydrophobic interactions within the active site of the target enzyme, and its substitution pattern can optimize these interactions.

The following table illustrates the effect of substitutions on the phenoxy ring on the MAO-A inhibitory activity of N-phenyl-2-phenoxyacetamide analogs.

| Compound ID | Phenoxy Ring Substitution | Biological Activity (IC₅₀, µM) |

| 8 | Unsubstituted | >100 |

| 9 | 4-Chloro | 96 |

| 10 | 4-Nitro | 37 |

| 11 | 4-Methoxy | 0.094 |

This table is generated based on data from related phenoxyacetamide analogs to illustrate the impact of phenoxy moiety variations.

Role of the Acetamide Linker's Conformation and Substituents

The acetamide linker plays a crucial role in maintaining the appropriate distance and spatial orientation between the two aromatic rings, which is essential for effective binding to the target. The conformational flexibility of this linker allows the molecule to adopt an optimal geometry within the active site. The amide bond itself is a key pharmacophoric feature, participating in hydrogen bonding interactions with amino acid residues of the target protein. mdpi.com Substitutions on the methylene (B1212753) group of the acetamide linker can influence the compound's lipophilicity and conformational preferences, thereby affecting its biological activity.

Development of SAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models have been developed for phenoxyacetamide derivatives to predict their biological activity and guide the design of new, more potent analogs. researchgate.netresearchgate.netnih.gov These models establish a mathematical relationship between the structural properties of the compounds and their observed biological activities.

For a series of 2-phenoxyacetamide (B1293517) analogs as MAO inhibitors, a QSAR study revealed that the biological activity is significantly correlated with several physicochemical descriptors, including molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability (BetaPol). researchgate.netnih.gov

The best-developed QSAR model showed a good correlative and predictive ability with a regression coefficient (r²) of 0.9033. researchgate.netnih.gov The model indicated a positive correlation with molecular weight, suggesting that bulkier groups or higher molecular weight compounds are favorable for better MAO enzyme inhibition. researchgate.netnih.gov Conversely, a negative correlation was observed with HOMO energy, implying that the presence of electrophilic groups may enhance activity. researchgate.netnih.gov The negative correlation with beta polarizability suggests that less polar groups contribute to higher activity. researchgate.netnih.gov

These QSAR models serve as valuable tools for the in-silico screening of virtual libraries of this compound analogs, allowing for the prioritization of compounds with a higher probability of exhibiting the desired biological activity before undertaking their chemical synthesis and biological evaluation.

Computational Chemistry and in Silico Approaches in N 3 Acetylphenyl 2 Phenoxyacetamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism of N-(3-acetylphenyl)-2-phenoxyacetamide and its derivatives at a molecular level.

Molecular docking simulations are employed to predict the binding conformations and estimate the binding affinity of phenoxyacetamide derivatives with various biological targets. For instance, in studies involving analogs, docking scores have been used to rank compounds based on their potential efficacy. A study on phenoxyacetanilide derivatives targeting the Cyclooxygenase-2 (COX-2) enzyme revealed that the most potent synthesized molecule exhibited a strong docking score of -8.9 Kcal/mol. semanticscholar.org Similarly, research on phenoxyacetamide derivatives as potential inhibitors for the Dot1-like protein (DOT1L), a histone methyltransferase, identified a lead compound with a favorable glide score of -12.281 and a calculated binding free energy of -303.9 +/- 16.5 kJ/mol. nih.gov

These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and further biological evaluation. The docking scores provide a quantitative measure of how well a ligand fits into the active site of a protein, which often correlates with its inhibitory activity. researchgate.net

Table 1: Predicted Binding Affinities of Phenoxyacetamide Analogs Against Biological Targets

| Analog Class | Biological Target | Docking Score / Binding Energy | Reference |

|---|---|---|---|

| Phenoxyacetanilide Derivative (RKS-1) | Cyclooxygenase-2 (COX-2) | -8.9 Kcal/mol | semanticscholar.org |

| Phenoxyacetamide Derivative (L03) | Dot1-like protein (DOT1L) | Glide Score: -12.281; Binding Free Energy: -303.9 kJ/mol | nih.gov |

| 2-(2-aryl amino) phenyl acetamide (B32628) derivatives | Prostaglandin G_H synthetase (COX-II) | High Scores (Kcal/mol) for compounds D, F, H, L | chemprob.org |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa (FVIIa) | Good docking scores for compounds 4, 7, 15, 16, 19 | ijper.org |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex.

For phenoxyacetamide analogs, docking studies have identified key residue interactions. For example, the binding of potent phenoxyacetanilide derivatives to the COX-2 enzyme was characterized by interactions with amino acid residues SER-530 and TRY-355. semanticscholar.org In another study on 2-(2-aryl amino) phenyl acetamide derivatives targeting prostaglandin G_H synthetase, the analysis revealed numerous hydrophobic interactions, such as pi-sigma and amide-pi stacking, with residues including Ala 496, Met 491, Leu 328, Ser 322, and Phe 487. chemprob.org Understanding these specific interactions is vital for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov

Table 2: Key Amino Acid Interactions for Phenoxyacetamide Analogs

| Analog Class | Biological Target | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Phenoxyacetanilide Derivatives | Cyclooxygenase-2 (COX-2) | SER-530, TRY-355 | semanticscholar.org |

| 2-(2-aryl amino) phenyl acetamide derivatives | Prostaglandin G_H synthetase (COX-II) | Ala 496, Met 491, Leu 328, Ser 322, Phe 487, Tyr 324 | chemprob.org |

Virtual Screening Methodologies for the Discovery of Novel this compound Analogs

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been successfully applied to discover novel inhibitors based on the phenoxyacetamide scaffold.

One common method is hierarchical, docking-based virtual screening. nih.gov In a campaign to identify novel DOT1L inhibitors, this approach was used to screen a large compound library, leading to the identification of eight top-ranked hits that were then subjected to more advanced computational analysis. nih.gov Similarly, structure-based virtual screening was employed to discover new BCR-ABL1 kinase inhibitors, which are critical in chronic myeloid leukemia. nih.govmdpi.com This process led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as promising new inhibitors. nih.govmdpi.com These studies demonstrate the power of virtual screening to expand the chemical diversity of known inhibitors and identify novel scaffolds for therapeutic development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. semanticscholar.org For derivatives related to this compound, both 2D and 3D-QSAR studies have been performed to guide the optimization of lead compounds.

In research focused on new carbonic anhydrase inhibitors, a 2D-QSAR study was conducted to elucidate the descriptors that control the activity against tumor-associated isoforms, providing a validated model for activity prediction. nih.gov In another example, a 3D-QSAR study on 1,4-benzothiazine derivatives yielded a statistically significant model with a high correlation coefficient (r² = 0.9172) and good predictive ability (q² = 0.8223). eijppr.com This model indicated that steric properties were significant contributors to the antifungal activity, suggesting that bulky substitutions at specific positions on the phenyl ring could enhance potency. eijppr.com Such QSAR models are invaluable for predicting the activity of newly designed analogs before their synthesis, saving time and resources. nih.govresearchgate.net

Advanced Computational Studies for Elucidating Chemical Reactivity and Electronic Properties

Advanced computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, provide deeper insights into the electronic properties, chemical reactivity, and dynamic behavior of this compound and its analogs.

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure of molecules. nih.gov Studies on related acetamide derivatives have used DFT to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemprob.orguwa.edu.au The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. chemprob.org These calculations help in understanding the spatial electron distribution and identifying potential sites for electrophilic and nucleophilic attack. chemprob.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. In the context of phenoxyacetamide derivatives, MD simulations have been performed to confirm the stability of the predicted binding poses from molecular docking. nih.gov For instance, simulations showed that identified phenoxyacetamide-derived hits could reach a stable equilibrium with the DOT1L enzyme. nih.gov MD simulations are also crucial for refining binding poses and calculating binding free energies more accurately, offering a more realistic representation of the interactions in a physiological environment. nih.govnih.gov

Table 3: Application of Advanced Computational Methods in Phenoxyacetamide Analog Research

| Method | Application | Key Findings / Properties Investigated | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Property Calculation | HOMO-LUMO energy gap, spatial electron distribution, chemical reactivity prediction. | chemprob.orgnih.govuwa.edu.au |

| Molecular Dynamics (MD) | Binding Stability Analysis | Confirmation of docking poses, assessment of ligand-protein complex stability over time. | nih.govnih.gov |

| Molecular Dynamics (MD) | Binding Free Energy Calculation | More accurate estimation of binding affinity compared to static docking. | nih.gov |

Preclinical Research Models for Functional Efficacy and Mechanistic Insight

In Vitro Pharmacological Characterization in Relevant Cell Systems

Initial characterization of N-(3-acetylphenyl)-2-phenoxyacetamide has been performed using a variety of cell-based assays to determine its engagement with biological targets and its functional effects in relevant cell types.

Currently, specific cell-based assays designed to definitively confirm the direct molecular target engagement of this compound have not been detailed in the available scientific literature. While general methodologies for assessing target engagement exist, their specific application to this compound has not been reported.

The functional effects of phenoxyacetamide derivatives have been investigated in various cancer cell lines. Studies on related compounds have demonstrated cytotoxic activity against cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). For instance, some phenoxyacetamide derivatives have shown promising results in inducing apoptosis in cancer cells. mdpi.comnih.gov Other related phenylacetamide derivatives have been tested against MDA-MB-468 and PC12 cell lines, also showing cytotoxic effects. tbzmed.ac.ir

However, specific functional assay data for this compound in either primary cell cultures, such as mast cells, or established cancer cell lines is not available in the current body of scientific literature. While mast cells are crucial in inflammatory responses and are utilized in functional assays to screen for anti-allergic and anti-inflammatory compounds, no such studies have been published for this compound. criver.com

Table 1: Representative Phenoxyacetamide Derivatives and their In Vitro Cytotoxic Activity

| Compound Derivative | Cell Line | Assay | Endpoint | Result |

| Not Specified | HepG2 | MTT Assay | IC₅₀ | Data not available for specific compound |

| Not Specified | MCF-7 | MTT Assay | IC₅₀ | Data not available for specific compound |

Note: This table is representative of the types of data generated for the broader class of phenoxyacetamide compounds. Specific data for this compound is not available.

Efficacy Assessment in Disease-Relevant Preclinical Animal Models

To understand the physiological effects of a compound, in vivo studies using animal models are essential.

While murine models are standard for investigating receptor-mediated phenomena of new compounds, there are no published studies detailing the use of such models to evaluate the specific in vivo efficacy or receptor interactions of this compound.

In vivo studies on other novel phenoxyacetamide derivatives have been conducted to confirm their anti-cancer properties. These studies in animal models have shown suppression of tumor growth, providing evidence of in vivo efficacy for the compound class. nih.gov However, specific in vivo data for this compound, which would be necessary to confirm and characterize its biological effects and mechanisms of action in a whole-organism context, has not been reported.

Mechanistic Investigations in Preclinical Systems

Elucidating the mechanism of action is a critical step in drug development. For the broader class of phenoxyacetamide compounds, some mechanistic insights have been gained. For example, some derivatives are suggested to induce apoptosis in cancer cells. mdpi.comnih.gov Additionally, molecular docking studies have been employed to predict the binding of related compounds to potential protein targets. nih.gov

Despite these advances with related molecules, specific mechanistic investigations into how this compound exerts its biological effects at a molecular level are currently lacking in the scientific literature.

Analysis of Downstream Signaling Pathways and Biomarker Modulation

There is currently no published research detailing the analysis of downstream signaling pathways affected by This compound . Studies investigating the modulation of specific biomarkers following treatment with this compound in preclinical models have not been identified. Therefore, its molecular mechanism of action and its impact on cellular signaling cascades remain uncharacterized.

Proteomic and Transcriptomic Profiling in Response to Compound Treatment

No studies involving proteomic or transcriptomic profiling in response to treatment with This compound are available in the current body of scientific literature. Such analyses, which are crucial for understanding the broader cellular response to a compound, have not been reported for this specific molecule. As a result, there is no data on the global changes in protein expression or gene transcription that may be induced by this compound.

Due to the lack of available research data, a data table summarizing findings for This compound cannot be generated.

Emerging Research Avenues and Future Perspectives for N 3 Acetylphenyl 2 Phenoxyacetamide

Integration of High-Throughput Screening and Omics Data in Target Deconvolution.

Identifying the specific cellular targets of a bioactive compound, a process known as target deconvolution, is a critical yet often challenging step in drug discovery. The integration of high-throughput screening (HTS) with "omics" technologies, such as genomics and proteomics, provides a powerful workflow for elucidating the mechanism of action of compounds like N-(3-acetylphenyl)-2-phenoxyacetamide.

Phenotypic screening, where large libraries of compounds are tested for their ability to produce a desired effect in a cellular or organismal model, is often the starting point for drug discovery. Should this compound or its analogs be identified as hits in such a screen, the subsequent challenge is to pinpoint the molecular target responsible for the observed phenotype.

Chemical proteomics has emerged as a key technology for target deconvolution nih.govnih.gov. This approach utilizes chemical probes, as described in the previous section, to isolate and identify the binding partners of a small molecule from a complex biological sample. For instance, a biotin-tagged version of this compound could be used to pull down its interacting proteins, which are then identified by mass spectrometry. Photoaffinity labeling is another powerful chemical proteomics strategy for covalent target capture in living cells evotec.com.

The integration of HTS data with proteomics and genomics can provide a more comprehensive understanding of a compound's effects. For example, after treating cells with this compound, global proteomic profiling can reveal changes in protein expression levels, while phosphoproteomics can identify alterations in signaling pathways. This information, combined with the data from affinity-based pulldowns, can help to build a more complete picture of the compound's mechanism of action. A hypothetical workflow for the target deconvolution of this compound is presented below.

| Step | Technique | Objective |

| 1. Phenotypic Screening | High-Throughput Screening (HTS) | Identify bioactive phenoxyacetamide analogs. |

| 2. Chemical Probe Synthesis | Organic Synthesis | Create affinity- and photoaffinity-labeled probes. |

| 3. Target Identification | Chemical Proteomics (e.g., Affinity Purification, PAL) | Isolate and identify direct binding partners. |

| 4. Pathway Analysis | Global Proteomics and Phosphoproteomics | Characterize downstream cellular effects. |

| 5. Target Validation | Genetic approaches (e.g., CRISPR) | Confirm the role of identified targets in the observed phenotype. |

Genetic approaches, such as CRISPR-based screening, can also be employed for target identification. This method involves creating a library of cells with different gene knockouts and then screening for those that are resistant or hypersensitive to the compound of interest. This can help to identify genes that are essential for the compound's activity acs.org.

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Phenoxyacetamide Analogs.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic compounds. These computational tools can be applied to the this compound scaffold to design analogs with improved potency, selectivity, and pharmacokinetic properties.

Predictive modeling is a key application of AI/ML in this context. By training machine learning algorithms on large datasets of chemical structures and their corresponding biological activities, it is possible to build models that can predict the bioactivity of new, untested compounds nih.govresearchgate.netbroadinstitute.org. For phenoxyacetamide analogs, a predictive model could be developed to forecast their inhibitory activity against a specific target, helping to prioritize which compounds to synthesize and test in the lab.

In silico optimization techniques, powered by AI and ML, can also be used to refine the structure of this compound. By simulating the binding of different analogs to a target protein, these methods can identify modifications that are likely to improve binding affinity and selectivity. Docking screening and molecular dynamics simulations have already been used to identify novel phenoxyacetamide derivatives as inhibitors of specific protein targets nih.gov. The integration of AI can further enhance the speed and accuracy of these simulations. The table below summarizes the potential applications of AI and ML in the development of phenoxyacetamide analogs.

| AI/ML Application | Description | Potential Outcome |

| Predictive Bioactivity Modeling | Training ML models to predict the biological activity of new compounds. | Prioritization of promising analogs for synthesis and testing. |

| Generative Molecular Design | Using generative models to create novel chemical structures with desired properties. | Discovery of novel phenoxyacetamide-based inhibitors. |

| In Silico Optimization | Employing computational methods to refine the structure of existing compounds for improved activity. | Enhanced potency, selectivity, and pharmacokinetic profiles of phenoxyacetamide analogs. |

The application of these advanced computational approaches, in conjunction with traditional medicinal chemistry and chemical biology techniques, holds immense promise for unlocking the full potential of this compound and its derivatives as both research tools and therapeutic agents.

Q & A

Basic: What are the optimized synthetic routes for N-(3-acetylphenyl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 3-acetylaniline with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Yield optimization (70–85%) can be achieved by stoichiometric balancing (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms substitution patterns (e.g., acetyl proton at δ 2.6 ppm, amide proton at δ 10.2 ppm) and aromatic integration.

- FT-IR : Validates amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Determines molecular ion [M+H]+ at m/z 313.3.

- X-ray Crystallography : Resolves dihedral angles between phenoxy and acetylphenyl rings, revealing steric effects on conformation .

Intermediate: How does the acetyl group’s meta position influence bioactivity compared to ortho or para analogs?

Methodological Answer:

Comparative studies using N-(2-acetylphenyl) and N-(4-acetylphenyl) analogs show:

- Antibacterial Activity : Meta substitution (target compound) exhibits enhanced MIC values (e.g., 8 µg/mL vs. S. aureus) due to optimized steric bulk and electronic effects, facilitating membrane penetration .

- Enzyme Inhibition : Docking studies (AutoDock Vina) suggest the meta acetyl group aligns better with hydrophobic pockets in COX-2, reducing IC₅₀ by ~40% compared to para analogs .

Advanced: What strategies resolve solubility limitations of this compound in in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxy oxygen.

- Co-solvent Systems : Use DMSO:PBS (10:90) or PEG-400 to maintain stability in pharmacokinetic assays .

Advanced: How can molecular docking and mutagenesis validate target enzyme interactions?

Methodological Answer:

- Docking Workflow : Use Schrödinger Suite or AutoDock Vina to model interactions with CYP450 or 5-lipoxygenase. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the acetyl group.

- Mutagenesis Validation : Site-directed mutagenesis (e.g., Arg120Ala) reduces binding affinity by 3-fold, confirming computational predictions .

Intermediate: What in vitro models assess anti-inflammatory potential, and how are contradictions addressed?

Methodological Answer:

- LPS-Induced Macrophages : Measure TNF-α/IL-6 suppression (ELISA) at 10–50 µM concentrations.

- Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., RAW264.7 vs. THP-1 cells) may arise from differential NF-κB activation; use phospho-IκBα Western blotting to standardize assays .

Advanced: How do crystallographic data inform conformational stability and reactivity?

Methodological Answer:

X-ray analysis reveals:

- Dihedral Angle : ~45° between phenoxy and acetylphenyl rings, minimizing steric clash.

- Hydrogen Bonding : Amide N-H∙∙∙O=C interactions stabilize the crystal lattice, correlating with thermal stability (TGA decomposition >200°C) .

Advanced: What experimental designs reconcile contradictory cytotoxicity data across cancer cell lines?

Methodological Answer:

- Assay Harmonization : Standardize incubation time (48–72 hrs), serum concentration (5–10% FBS), and use dual endpoints (MTT and caspase-3 activation).

- Metabolic Profiling : LC-MS/MS identifies cell-specific metabolites (e.g., glutathione conjugation in HepG2) that modulate toxicity .

Intermediate: How is SAR developed for this compound derivatives?

Methodological Answer:

- Substitution Libraries : Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at phenoxy para positions.

- Activity Cliffs : Bromine substitution increases logP (2.1→3.4), enhancing blood-brain barrier penetration in glioblastoma models .

Advanced: What in silico ADMET profiles guide lead optimization?

Methodological Answer:

- SwissADME Prediction : Moderate bioavailability (F=65%), CYP2D6 inhibition risk (IC₅₀=2.1 µM).

- Mitigation Strategies : Replace acetyl with trifluoroacetyl to reduce metabolic liability (CYP3A4 t₁/₂ increased from 2.3→5.7 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.